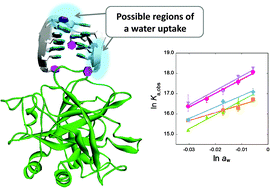Interaction of water with the G-quadruplex loop contributes to the binding energy of G-quadruplex to protein
Molecular BioSystems Pub Date: 2012-07-16 DOI: 10.1039/C2MB25234A
Abstract
Unlike DNA duplexes that release


Recommended Literature
- [1] Contents list
- [2] The hydrogen evolution reaction: from material to interfacial descriptors
- [3] Interspecies prediction of oral pharmacokinetics of different lacidipine formulations from dogs to human: physiologically based pharmacokinetic modelling combined with biorelevant dissolution
- [4] Sulphanilic acid as a recyclable bifunctional organocatalyst in the selective conversion of lignocellulosic biomass to 5-HMF†
- [5] Microwave absorption performance of methylimidazolium ionic liquids: towards novel ultra-wideband metamaterial absorbers
- [6] Bifunctional NiCuOx photoelectrodes to promote pseudocapacitive charge storage by in situ photocharging†
- [7] Photochromic dinuclear iridium(iii) complexes having phenoxyl-imidazolyl radical complex derivatives†
- [8] A multi-stimuli-responsive metallohydrogel applied in chiral recognition, adsorption of poisonous anions, and construction of various chiral metal–organic frameworks†
- [9] Effects of external electric field on the sensing property of volatile organic compounds over Janus MoSSe monolayer: a first-principles investigation†
- [10] Nanoarchitected graphene/copper oxide nanoparticles/MoS2 ternary thin films as highly efficient electrodes for aqueous sodium-ion batteries†









